1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a unique combination of furan, pyridine, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate: The initial step involves the reaction of 2-(furan-2-yl)pyridine with a suitable alkylating agent to form the intermediate 2-(furan-2-yl)pyridin-3-ylmethyl chloride.
Urea Formation: The intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism by which 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Similar structure but with a thiopyran ring instead of a tetrahydropyran ring.
1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness: 1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its furan, pyridine, and tetrahydropyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-13-5-9-21-10-6-13)18-11-12-3-1-7-17-15(12)14-4-2-8-22-14/h1-4,7-8,13H,5-6,9-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLPDUHBQMAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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